Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane
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Overview
Description
Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane is a complex organophosphorus compound with the molecular formula C26H27PSi. This compound is characterized by the presence of a phosphorane core, substituted with triphenyl groups and a trimethylsilyl-pent-2-en-4-ynylidene moiety. It has a molecular weight of 398.55 g/mol .
Preparation Methods
The synthesis of Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with a suitable alkyne precursor under specific conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Scientific Research Applications
Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorane core. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to undergo various chemical transformations .
Comparison with Similar Compounds
Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane can be compared with other similar compounds, such as:
Triphenylphosphine: A simpler phosphine compound without the trimethylsilyl-pent-2-en-4-ynylidene moiety.
Trimethylsilylphosphine: Contains a trimethylsilyl group but lacks the triphenyl and pent-2-en-4-ynylidene components.
Phosphoranes: A class of compounds with a pentavalent phosphorus atom, similar to the core structure of the compound .
The uniqueness of this compound lies in its combination of the phosphorane core with the trimethylsilyl-pent-2-en-4-ynylidene moiety, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
138833-54-2 |
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Molecular Formula |
C26H27PSi |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
triphenyl(5-trimethylsilylpent-2-en-4-ynylidene)-λ5-phosphane |
InChI |
InChI=1S/C26H27PSi/c1-28(2,3)23-15-7-14-22-27(24-16-8-4-9-17-24,25-18-10-5-11-19-25)26-20-12-6-13-21-26/h4-14,16-22H,1-3H3 |
InChI Key |
OMGXGUOZJHRJRM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC=CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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